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Compound of Interest

3-Ethoxy-3-oxo-2-phenylpropanoic
Compound Name: d
aci

Cat. No.: B096073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
phenylmalonic acid monoethyl ester, a molecule of interest in organic synthesis and
pharmaceutical development. Due to the limited availability of direct experimental spectra for
this specific compound, this document presents a compilation of predicted and extrapolated
data based on analogous structures. The information herein is intended to serve as a valuable
reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for phenylmalonic acid monoethyl ester. These
predictions are derived from the analysis of structurally related compounds, including
phenylmalonic acid and its diethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for the
aromatic protons, the methine proton, the methylene protons of the ethyl group, and the methyl
protons of the ethyl group. The acidic proton of the carboxylic acid may appear as a broad
singlet.
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Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)
Carboxylic Acid (- )
10.0-13.0 Broad Singlet 1H
COOH)
Aromatic Protons (- )
72-75 Multiplet 5H
CeH5s)
Methine Proton (-CH) ~4.5 Singlet 1H
Methylene Protons (-
41-43 Quartet 2H
OCH2CHs)
Methyl Protons (- )
1.1-1.3 Triplet 3H

OCH2CHs)

13C NMR (Carbon NMR): The 3C NMR spectrum will provide information on the carbon
framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
Carboxylic Carbonyl (-COOH) 170 - 175

Ester Carbonyl (-COOCH2CHs) 168 - 172

Aromatic Carbons (-CeH5) 125 - 140

Methine Carbon (-CH) 55-65

Methylene Carbon (-OCH2CH3) 60 - 65

Methyl Carbon (-OCH2CH3) 13-15

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-
H, aromatic C-H, carbonyl (C=0) of both the carboxylic acid and the ester, and C-O stretches.
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Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=0 Stretch (Ester) 1730 - 1750 Strong

C-O Stretch (Ester/Carboxylic 1000 - 1300 Strong

Acid)

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak

and characteristic fragmentation patterns.

Fragment Predicted m/z Description

[M]*+ 208 Molecular lon

[M - OCH2CHs]* 163 Loss of ethoxy radical

[M - COOH]* 163 Loss of carboxyl radical

[M - COOCH2CHs]* 135 Loss of ethoxycarbonyl radical
[CeHsCHCOOH]* 149

[CeHs]* 77 Phenyl cation

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data

outlined above. These protocols can be adapted for the specific instrumentation and conditions

available in the laboratory.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of phenylmalonic acid monoethyl ester
in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). The choice of
solvent will depend on the solubility of the compound and should be free from interfering
signals.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o Use tetramethylsilane (TMS) as an internal standard (0 ppm).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation
delay of 2-5 seconds, and a larger number of scans compared to *H NMR due to the lower
natural abundance of 3C.

o Use the solvent peak as a reference or TMS as an internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the
sample with dry potassium bromide and pressing it into a transparent disk. Alternatively,
run the spectrum as a mull (e.g., Nujol).

o Liquid/Oil Samples (if applicable): Place a drop of the sample between two salt plates
(e.g., NaCl or KBr).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) and place it in a
liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the solvent).
o Place the sample in the beam path and record the sample spectrum.

o The final spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm~1). The typical range is 4000-400 cm™1,

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common methods include:

o Direct Insertion Probe (DIP): For solid or non-volatile liquid samples.

o Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample
is first separated by GC and then introduced into the mass spectrometer.

o Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.

lonization: Use an appropriate ionization technique. Electron lonization (El) is common for
providing detailed fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, and the data is presented
as a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like phenylmalonic acid monoethyl ester.
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 To cite this document: BenchChem. [Spectroscopic Profile of Phenylmalonic Acid Monoethyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096073#spectroscopic-data-of-phenylmalonic-acid-
monoethyl-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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